1-Cyclohexylpropan-1-one, also known as cyclohexyl ethyl ketone, is an organic compound with the molecular formula and a molecular weight of approximately 140.22 g/mol. It is classified as a ketone due to the presence of the carbonyl group () in its structure. The compound features a cyclohexyl group attached to a propanone moiety, which contributes to its unique chemical and physical properties. It is typically available in a purity of around 95% and is utilized primarily for research purposes .
-Cyclohexylpropan-1-one, also known as cyclohexyl ethyl ketone, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. In the context of 1-cyclohexylpropan-1-one synthesis, benzene reacts with propionyl chloride to form the desired product. [Source: John A. Timmons, "Experimental Course in Organic Chemistry," Fourth Edition, Addison-Wesley Publishing Company, 1975, p. 432]
Research has explored the potential applications of 1-cyclohexylpropan-1-one in various fields, including:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic medium |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether |
| Substitution | Amines or alcohols | Acid or base catalysts |
The most common method for synthesizing 1-cyclohexylpropan-1-one involves Friedel-Crafts acylation, where cyclohexane reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized as follows:
This method is effective for producing the compound on both laboratory and industrial scales, with conditions optimized for yield and purity .
1-Cyclohexylpropan-1-one finds applications primarily in research settings. Its utility lies in organic synthesis as an intermediate for producing more complex molecules. Additionally, it may have potential applications in the fragrance industry due to its structural characteristics, although specific commercial uses are not widely reported .
Several compounds share structural similarities with 1-cyclohexylpropan-1-one:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cyclohexanone | Lacks propanone moiety | Simpler structure, commonly used as a solvent |
| 1-Phenylpropan-1-one | Contains a phenyl group instead | Aromatic characteristics, different reactivity |
| 1-Cyclohexylbutan-1-one | Additional carbon in alkyl chain | Longer carbon chain affects physical properties |
Uniqueness: The specific combination of a cyclohexyl group and a propanone moiety imparts distinct chemical properties to 1-cyclohexylpropan-1-one, making it versatile for various
The synthesis of 1-cyclohexylpropan-1-one traces back to mid-20th-century advancements in ketone chemistry. Early methods involved Friedel-Crafts acylation, where cyclohexane derivatives were reacted with acyl chlorides in the presence of Lewis acids like aluminum chloride. For instance, a 2003 patent detailed a streamlined synthesis of cyclohexyl phenyl ketone via a [2+4] Diels-Alder reaction followed by hydrogenation and chlorination, avoiding intermediate purification steps. This approach highlighted the compound’s role in scalable industrial processes.
Modern synthetic routes employ organometallic reagents for higher selectivity. A notable method involves the reaction of cyclohexanecarboxylic acid with methyllithium in 1,2-dimethoxyethane, yielding 1-cyclohexylpropan-1-one with >90% efficiency. Advances in phase-transfer catalysis, as described in a 1995 patent, further optimized alkylation steps, reducing side reactions and improving yields.
The Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including 1-cyclohexylpropan-1-one. This method involves reacting cyclohexane derivatives with propanoyl chloride in the presence of a Lewis acid catalyst, typically $$ \text{AlCl}_3 $$, to facilitate electrophilic aromatic substitution [3]. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich cyclohexane ring.
Recent innovations have focused on replacing traditional $$ \text{AlCl}_3 $$ with heterogeneous catalysts, such as zeolites or mesoporous silica, to improve recyclability and reduce waste [3]. For example, using H-beta zeolite at 80°C yields 1-cyclohexylpropan-1-one with 78% efficiency while enabling catalyst reuse for five cycles without significant activity loss.
Table 1: Catalyst Comparison in Friedel-Crafts Acylation
| Catalyst | Temperature (°C) | Yield (%) | Recyclability |
|---|---|---|---|
| $$ \text{AlCl}_3 $$ | 25 | 82 | Poor |
| H-beta zeolite | 80 | 78 | High |
| Montmorillonite | 100 | 65 | Moderate |
Weinreb amides serve as versatile intermediates for ketone synthesis. For 1-cyclohexylpropan-1-one, cyclohexanecarboxylic acid is first converted to its corresponding Weinreb amide via reaction with $$ \text{N,O-dimethylhydroxylamine} $$ [4]. Subsequent treatment with a methyl Grignard reagent ($$ \text{CH}_3\text{MgBr} $$) generates the ketone through a stable chelate intermediate, preventing over-addition.
This method achieves high regioselectivity and is compatible with sensitive functional groups. Recent studies report yields exceeding 85% when using tetrahydrofuran (THF) as the solvent and low-temperature conditions (-20°C) [4].
Secondary alcohols, such as 1-cyclohexylpropan-1-ol, can be oxidized to 1-cyclohexylpropan-1-one using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. A novel approach employs 1-hydroxycyclohexyl phenyl ketone as a hydride transfer catalyst under basic conditions, achieving 90% yield at room temperature [5]. This method avoids stoichiometric metal oxidants, aligning with green chemistry principles.
Grignard reagents react with cyclohexanecarbonyl chloride to form 1-cyclohexylpropan-1-one. For instance, methylmagnesium iodide ($$ \text{CH}_3\text{MgI} $$) adds to the carbonyl group, followed by acidic workup to yield the ketone [8]. Key considerations include:
Table 2: Grignard Reagent Efficiency
| Reagent | Solvent | Yield (%) |
|---|---|---|
| $$ \text{CH}_3\text{MgBr} $$ | THF | 88 |
| $$ \text{CH}_3\text{Li} $$ | Ether | 75 |
Photocatalytic methods using thioxanthone and visible light enable the synthesis of α-keton derivatives under mild conditions [6]. While primarily applied to thiol esters, this strategy is adaptable to 1-cyclohexylpropan-1-one by substituting alkenes with cyclohexene derivatives. The process utilizes $$ \text{O}_2 $$ as a terminal oxidant, producing water as the sole byproduct.
Palladium-catalyzed carbonylative coupling of cyclohexyl halides with carbon monoxide ($$ \text{CO} $$) represents a cutting-edge method. Using $$ \text{Pd(OAc)}_2 $$ and a bidentate phosphine ligand, this one-pot reaction achieves 70% yield at 50°C and 5 atm $$ \text{CO} $$ [5].
Although 1-cyclohexylpropan-1-one lacks chiral centers, stereoselective methods are critical for precursors. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester intermediates, ensuring enantiopure alcohols for subsequent oxidation [4].
Industrial-scale synthesis prioritizes cost-efficiency and sustainability. Continuous-flow reactors paired with immobilized $$ \text{H-beta zeolite} $$ reduce reaction times from hours to minutes while enhancing yield reproducibility [3]. Key challenges include:
1-Cyclohexylpropan-1-one exhibits typical ketone reactivity patterns centered around its carbonyl functional group. The carbonyl carbon displays electrophilic character due to the electron-withdrawing nature of the oxygen atom, making it susceptible to nucleophilic attack. The compound's molecular formula C₉H₁₆O and molecular weight of 140.22 g/mol position it as a medium-sized aliphatic ketone with moderate steric hindrance from the cyclohexyl substituent.
The electronic environment of the carbonyl group is influenced by both the cyclohexyl ring and the ethyl chain. The cyclohexyl group provides electron-donating character through hyperconjugation, while maintaining sufficient bulk to create steric effects that influence reaction selectivity. The ketone exhibits a characteristic infrared absorption band around 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration, confirming its carbonyl nature.
Table 1: Physical and Chemical Properties of 1-Cyclohexylpropan-1-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O | Multiple sources |
| Molecular Weight (g/mol) | 140.22 | PubChem/ChemSpider |
| CAS Number | 1123-86-0 | CAS Common Chemistry |
| IUPAC Name | 1-Cyclohexylpropan-1-one | IUPAC nomenclature |
| Boiling Point (°C) | 196 at 760 mmHg | NIST/ChemSrc |
| Density (g/mL) | 0.91 | Multiple sources |
| LogP (octanol-water) | 2.54 | Crippen/ChemSrc |
| Flash Point (°C) | 74.5 | ChemSrc |
| Vapor Pressure (mmHg at 25°C) | 0.408 | ChemSrc |
| Refractive Index | 1.45 | ChemSrc |
| Exact Mass | 140.12 | ChemSrc |
| Polar Surface Area (Ų) | 17.07 | ChemSrc |
The reactivity of 1-cyclohexylpropan-1-one follows fundamental principles of carbonyl chemistry. The partially positive carbonyl carbon serves as an electrophilic center, while the oxygen atom can act as a nucleophile or hydrogen bond acceptor. The compound's reactivity is modulated by the steric bulk of the cyclohexyl substituent, which can influence both the approach of nucleophiles and the stability of intermediates.
1-Cyclohexylpropan-1-one undergoes various oxidation reactions through different mechanistic pathways. The most common oxidation involves the formation of carboxylic acid derivatives through cleavage of the carbon-carbon bond adjacent to the carbonyl group.
Under basic conditions, potassium permanganate can oxidize the ketone through an enolate intermediate mechanism. The reaction proceeds through initial enolate formation, followed by oxidative cleavage to yield carboxylic acid products. The mechanism involves:
Chromium trioxide and related oxidants can convert the ketone to carboxylic acids through a different pathway involving chromate ester formation. The reaction conditions typically employ acidic media and elevated temperatures to achieve complete oxidation.
In environmental contexts, 1-cyclohexylpropan-1-one undergoes atmospheric oxidation primarily through reaction with hydroxyl radicals. The atmospheric OH rate constant is reported as 1.66×10⁻¹¹ cm³/molecule-sec, indicating moderate atmospheric reactivity. This oxidation pathway is significant for environmental fate and transport considerations.
1-Cyclohexylpropan-1-one can be reduced through various pathways to yield the corresponding secondary alcohol, 1-cyclohexylpropan-1-ol. The reduction mechanisms depend on the reducing agent employed and reaction conditions.
Sodium borohydride provides a mild and selective reduction pathway. The mechanism involves:
The reaction typically proceeds in protic solvents like methanol at room temperature with excellent yields. The stereoselectivity depends on the conformational preferences of the cyclohexyl ring and approach of the reducing agent.
Lithium aluminum hydride offers a more powerful reducing agent for complete reduction. The reaction requires anhydrous conditions and typically employs ether solvents at low temperatures. The mechanism involves:
Catalytic hydrogenation using palladium or platinum catalysts can reduce the ketone under mild conditions. The reaction typically requires elevated pressure and temperature, with the catalyst facilitating hydrogen activation and transfer.
Biocatalytic reduction using alcohol dehydrogenases represents an environmentally friendly approach. Various enzymes from Lactobacillus brevis, Leifsonia sp., and Rhodotorula ruber can catalyze the stereoselective reduction of 1-cyclohexylpropan-1-one to the corresponding alcohol. The reaction typically employs cofactor regeneration systems and can achieve excellent enantioselectivity.
The carbonyl group of 1-cyclohexylpropan-1-one readily undergoes nucleophilic addition reactions with various nucleophiles. These reactions follow the general two-step mechanism characteristic of carbonyl compounds.
The addition of hydrogen cyanide proceeds through nucleophilic attack by cyanide ion on the carbonyl carbon, forming a cyanohydrin product. The reaction mechanism involves:
The reaction typically requires buffered conditions (pH 4-5) using sodium or potassium cyanide with sulfuric acid. The cyanohydrin product represents a valuable synthetic intermediate for further transformations.
Grignard reagents add to the carbonyl group to form tertiary alcohols after hydrolysis. The reaction mechanism involves:
The reaction requires anhydrous conditions and typically employs ether solvents. The choice of Grignard reagent determines the structure of the final tertiary alcohol product.
Under acidic or basic conditions, water can add across the carbonyl group to form gem-diols (hydrates). However, these hydrates are typically unstable and exist in equilibrium with the parent ketone. The hydration equilibrium depends on the electronic and steric environment of the carbonyl group.
1-Cyclohexylpropan-1-one undergoes various substitution reactions, primarily at the α-carbon positions adjacent to the carbonyl group. These reactions typically proceed through enol or enolate intermediates.
Alpha-halogenation represents a common substitution pattern for ketones. The reaction can proceed under acidic or basic conditions:
Under acidic conditions, halogenation proceeds through enol intermediates:
The reaction typically employs bromine or chlorine in acetic acid solvent. The regioselectivity depends on the stability of the enol intermediate formed.
Under basic conditions, halogenation occurs through enolate intermediates:
The reaction shows different regioselectivity compared to acid-catalyzed conditions and can lead to multiple substitution products.
Recent advances in molecular editing of ketones have employed N-heterocyclic carbene and photodual catalysis for selective modifications. These methods enable late-stage functionalization of complex ketone structures through radical acylation pathways.
Table 2: Reaction Chemistry Overview for 1-Cyclohexylpropan-1-one
| Reaction Type | Mechanism | Typical Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Addition (HCN) | Nucleophilic attack on carbonyl carbon | HCN, KCN, H₂SO₄, pH 4-5 | Cyanohydrin |
| Nucleophilic Addition (H₂O) | Acid/base catalyzed hydration | H₂O, acid or base catalyst | Gem-diol (hydrate) |
| Nucleophilic Addition (Grignard) | Nucleophilic addition to form tertiary alcohol | RMgX, anhydrous ether, then H₃O⁺ | Tertiary alcohol |
| Reduction (NaBH₄) | Hydride transfer to carbonyl | NaBH₄, methanol, room temperature | Secondary alcohol |
| Reduction (LiAlH₄) | Hydride transfer to carbonyl | LiAlH₄, anhydrous ether, 0°C | Secondary alcohol |
| Oxidation (KMnO₄) | Enol intermediate oxidation | KMnO₄, acidic conditions | Carboxylic acid |
| Halogenation (Br₂/acid) | Acid-catalyzed enol formation | Br₂, acetic acid, room temperature | α-Bromoketone |
| Halogenation (I₂/base) | Base-catalyzed enolate formation | I₂, NaOH, aqueous medium | α-Iodoketone |
1-Cyclohexylpropan-1-one exhibits rich enolate chemistry due to the presence of acidic α-hydrogen atoms adjacent to the carbonyl group. The compound can form enolates at two different positions, leading to regioisomeric products.
Under kinetic control conditions (low temperature, strong base, aprotic solvent), the less hindered α-hydrogen is preferentially removed, forming the kinetic enolate. The reaction typically employs lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran:
Under thermodynamic control conditions (higher temperature, weaker base, protic solvent), the more stable, highly substituted enolate is formed:
The enolates of 1-cyclohexylpropan-1-one can undergo alkylation reactions with primary and secondary alkyl halides through SN2 mechanisms. The reaction conditions significantly influence the regioselectivity and stereoselectivity of the alkylation process.
For cyclohexyl ketones, the conformational rigidity of the cyclohexyl ring influences the stereochemical outcome of alkylation reactions. Axial alkylation is often kinetically favored due to the chair-like transition state, while equatorial alkylation may be thermodynamically preferred.
Enolates derived from 1-cyclohexylpropan-1-one can participate in aldol condensation reactions with aldehydes or other ketones. The reaction proceeds through:
The stereoselectivity of aldol reactions depends on the geometry of the enolate (Z or E) and the reaction conditions employed.
1-Cyclohexylpropan-1-one undergoes various photochemical transformations under UV irradiation, primarily through Norrish Type I and Type II cleavage mechanisms.
The primary photochemical pathway involves cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage). The mechanism proceeds through:
For cyclohexyl ketones, the photochemical cleavage typically occurs at the more substituted α-carbon, leading to formation of cyclohexyl radicals and acyl radicals.
When appropriate γ-hydrogen atoms are available, Norrish Type II cleavage can occur through intramolecular hydrogen abstraction:
Recent advances in photocatalysis have enabled new transformations of ketones under visible light irradiation. These reactions can involve:
In atmospheric environments, 1-cyclohexylpropan-1-one undergoes photolysis with important implications for air quality and atmospheric chemistry. The photolysis quantum yield and reaction products depend on wavelength and atmospheric conditions.
Irritant